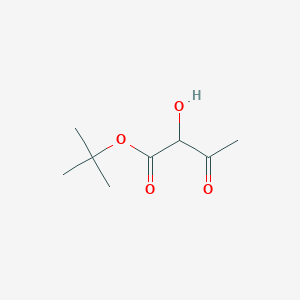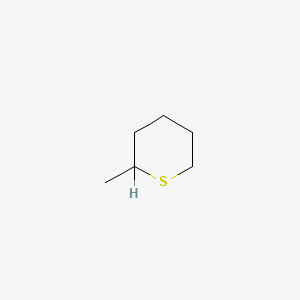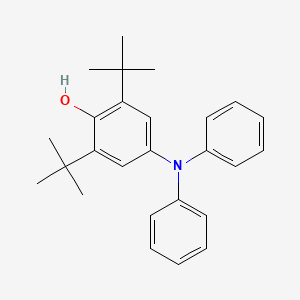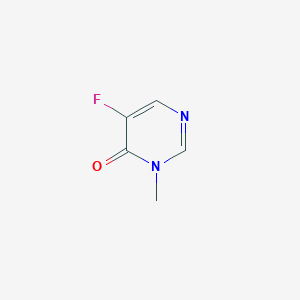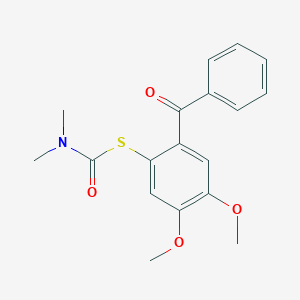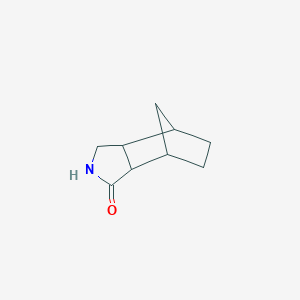
Octahydro-1h-4,7-methanoisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1h-4,7-methanoisoindol-1-one is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct chemical framework makes it a valuable subject for studies in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1h-4,7-methanoisoindol-1-one typically involves the hydrogenation of indene derivatives. The process includes the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. The reaction conditions often require temperatures ranging from 50°C to 100°C and pressures between 50 to 100 atmospheres .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-1h-4,7-methanoisoindol-1-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Octahydro-1h-4,7-methanoisoindol-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Octahydro-1h-4,7-methanoisoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its binding affinity and interaction kinetics are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
- Octahydro-1H-inden-1-one
- Octahydro-4,7-methano-1H-indene-5-ol
- Octahydro-1H-4,7-methanoinden-5-yl methacrylate
Uniqueness: Octahydro-1h-4,7-methanoisoindol-1-one stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
1221715-77-0 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C9H13NO/c11-9-8-6-2-1-5(3-6)7(8)4-10-9/h5-8H,1-4H2,(H,10,11) |
Clé InChI |
WKXVMLDGXPRZRY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(=O)NC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


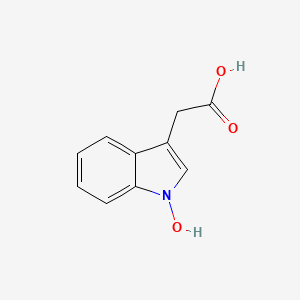
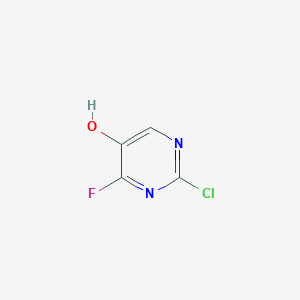
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
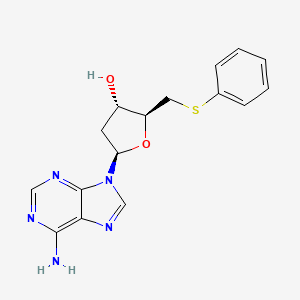
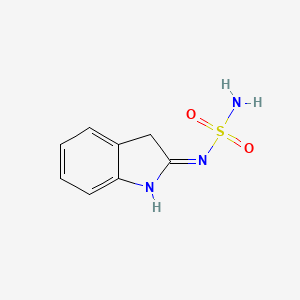
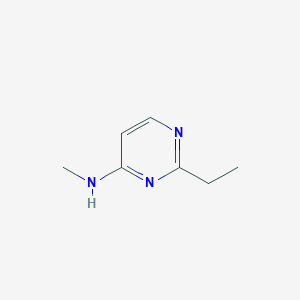
![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
